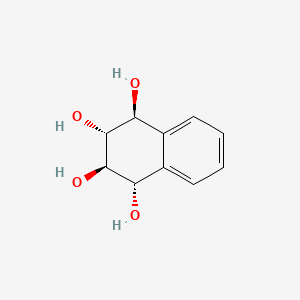
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Méthodes De Préparation
The synthesis of 3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. Various catalysts, such as FeCl3, can be used to facilitate the reaction . The reaction conditions often include the use of solvents like toluene and temperatures around 110°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like FeCl3, leading to the formation of oxidized products.
Reduction: Reduction reactions can be facilitated by reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include aldehydes, ketones, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with microbial cell walls or DNA, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide include other benzoxazole derivatives such as:
2-Substituted Benzoxazoles: These compounds have similar structures but different substituents, leading to varied properties and applications.
Benzothiazoles: These compounds have a sulfur atom in place of the oxygen atom in the oxazole ring, resulting in different chemical properties.
Benzimidazoles: These compounds have a nitrogen atom in place of the oxygen atom in the oxazole ring, also leading to different properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
74292-36-7 |
|---|---|
Formule moléculaire |
C14H13IN2O |
Poids moléculaire |
352.17 g/mol |
Nom IUPAC |
2-(1,4-dimethylpyridin-1-ium-3-yl)-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C14H13N2O.HI/c1-10-7-8-16(2)9-11(10)14-15-12-5-3-4-6-13(12)17-14;/h3-9H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
JSZSLRBHOQQXLS-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=[N+](C=C1)C)C2=NC3=CC=CC=C3O2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



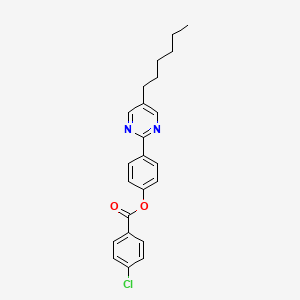

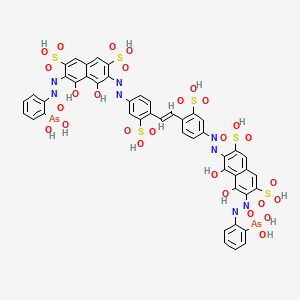
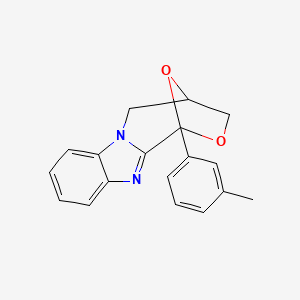


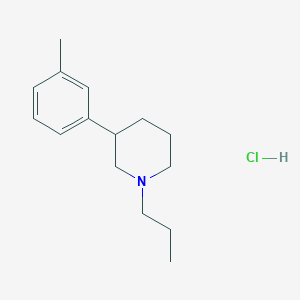
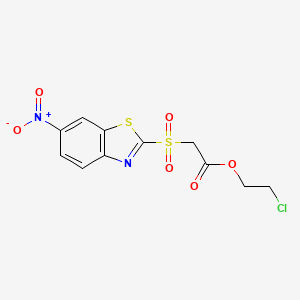
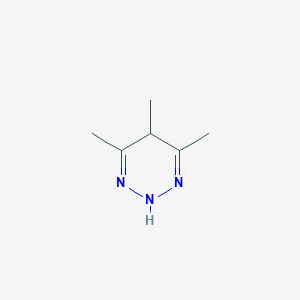
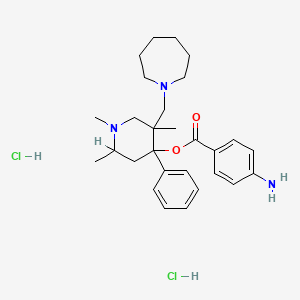

![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
